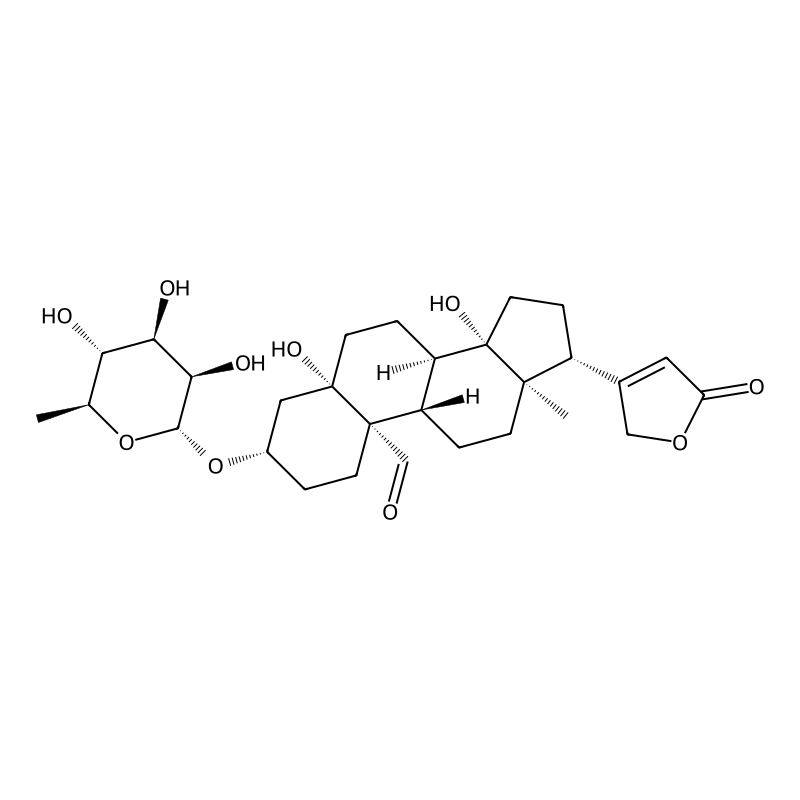

Convallatoxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate; practically insoluble in ether, petroleum ethe

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Heart Function

- Mechanism of Action: Convallatoxin works by inhibiting the sodium-potassium pump, an enzyme crucial for maintaining the balance of electrolytes in heart cells. This inhibition can increase the force of heart contractions ().

- Research on Isolated Tissues: Scientists use convallatoxin in studies on isolated heart muscle cells to understand the mechanisms of heart contraction and relaxation. This helps researchers develop new drugs for heart conditions ().

Potential Therapeutic Applications (Limited due to Toxicity)

- Historical Use: Traditionally, convallatoxin-containing plants like lily of the valley (Convallaria majalis) were used for heart failure. However, due to its high toxicity, this use has been abandoned in modern medicine ().

- Modern Research Focus: Research on convallatoxin is currently focused on understanding its mechanism of action and identifying safer, more selective derivatives that could be used to develop new heart medications. However, significant challenges remain due to the inherent toxicity of the molecule ().

Convallatoxin is a potent cardiac glycoside primarily derived from the plant Convallaria majalis, commonly known as lily of the valley. It is structurally similar to digoxin and functions by inhibiting the sodium-potassium ATPase enzyme, leading to increased intracellular calcium concentrations, which enhances cardiac contractility. The compound has a melting point between 235 and 242 degrees Celsius and is soluble in alcohol and acetone but only slightly soluble in water and ethyl acetate .

Convallatoxin acts on the heart by inhibiting the sodium-potassium ATPase pump, a critical enzyme for maintaining heart function []. This inhibition can increase the force of contraction but also disrupt heart rhythm, potentially leading to arrhythmias []. Additionally, research suggests Convallatoxin may induce cell death (apoptosis) in cancer cells and inhibit the formation of new blood vessels (angiogenesis) []. These properties are being explored for their potential use in cancer treatment.

Convallatoxin exhibits significant biological activity, particularly as a cardiotonic agent. It has been shown to induce hypercoagulability by increasing tissue factor expression in endothelial cells, which can lead to thrombus formation. The compound also demonstrates cytotoxic effects on various cell types, including endothelial cells and cancer cells, through mechanisms that may involve Na+/K+ ATPase inhibition . Its therapeutic index is narrow, making it potentially toxic at doses close to its effective range .

The synthesis of convallatoxin can be accomplished through several methods:

- Koenigs-Knorr Method: Involves glycosylation of strophanthidin with α-L-rhamnopyranosyl bromide.

- Isolation from Natural Sources: Convallatoxin can be extracted from crude Convallaria majalis extracts using selective extraction techniques followed by crystallization.

- Acetonide Formation: Convallatoxin can be converted into its acetonide form for easier isolation and purification .

These methods highlight the versatility in obtaining this compound either through natural extraction or synthetic pathways.

Studies have demonstrated that convallatoxin interacts significantly with digoxin assays, causing cross-reactivity that complicates serum measurements of digoxin levels. This interaction has implications for both diagnostic and therapeutic contexts, particularly in patients taking herbal supplements containing lily of the valley . Furthermore, convallatoxin can bind to Digibind, an antidote for digoxin toxicity, suggesting potential therapeutic avenues for convallatoxin poisoning .

Convallatoxin shares structural and functional similarities with several other cardiac glycosides. Below are some comparable compounds:

| Compound Name | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Digoxin | Digitalis purpurea | Inhibits Na+/K+ ATPase | Widely used for heart failure |

| Ouabain | Strophanthus gratus | Inhibits Na+/K+ ATPase | Used in research for cardiotoxicity |

| Lanatoside C | Digitalis lanata | Inhibits Na+/K+ ATPase | Prodrug form of digoxin |

Uniqueness of Convallatoxin: While all these compounds share a similar mechanism of action through Na+/K+ ATPase inhibition, convallatoxin's unique structure allows it to induce hypercoagulability and exhibit distinct cytotoxic effects on endothelial cells that are not as pronounced in digoxin or ouabain .

Convallatoxin occurs naturally in two distinct plant families, representing convergent evolution of cardiac glycoside biosynthesis. The primary botanical source is Convallaria majalis (lily of the valley), belonging to the family Asparagaceae, where convallatoxin serves as the predominant cardiac glycoside among approximately thirty different glycosides identified in the plant [1] [2]. This species is widely distributed throughout the northern hemisphere, thriving in cooler climates across North America, Europe, and parts of Asia [1] [3].

The entire Convallaria majalis plant contains cardiac glycosides, with convallatoxin present in leaves, flowers, and rhizomes [4]. The medicinal parts traditionally used include all aerial portions and underground structures, reflecting the systemic distribution of these bioactive compounds throughout the plant tissues [4]. The concentration of convallatoxin varies seasonally and developmentally, with peak accumulation typically occurring during active growth phases [5].

The secondary source of convallatoxin is Antiaris toxicaria (upas tree), a member of the Moraceae family distributed throughout the Old World tropics [6] [7]. This tall deciduous tree is found in Malaysian forests and specific regions of China, including Guangdong, Hainan, Guangxi, and southern Yunnan provinces [6]. Within Antiaris toxicaria, convallatoxin is primarily concentrated in the trunk bark, latex, seeds, and stems [6] [8]. The latex of this species is particularly rich in cardiac glycosides and has been traditionally utilized as arrow poison due to its extreme toxicity [7].

Unlike Convallaria majalis, where convallatoxin dominates the cardiac glycoside profile, Antiaris toxicaria produces a more diverse array of cardenolides including α-antiarin, antioside, and malayoside alongside convallatoxin [6] [8]. This species represents the only genus within the Moraceae family known to contain cardenolides, highlighting its unique biochemical specialization [7].

Ecological Role in Plant Defense Mechanisms

Convallatoxin functions as a sophisticated chemical defense compound that has evolved to protect plants against herbivorous insects and other potential threats. The ecological significance of cardiac glycosides, including convallatoxin, lies in their effectiveness against specialist herbivores that have adapted to overcome other plant defense systems [9] [10] [11].

Research on related cardiac glycoside-producing plants has demonstrated that these compounds serve as potent deterrents against glucosinolate-tolerant specialist herbivores [11] [12]. Laboratory experiments have shown that cardiac glycosides provide highly effective defense against specific insect species that have evolved resistance to other plant defensive compounds [11]. When cardiac glycoside biosynthesis is eliminated through genetic approaches, previously resistant plants become susceptible to herbivore attack, demonstrating the critical defensive role of these compounds [12].

The mechanism of action involves targeting the sodium-potassium adenosine triphosphatase pump in animal cells, which is essential for maintaining cellular ion gradients but is absent in plants [10]. This specificity allows plants to synthesize and accumulate these compounds without experiencing autotoxicity [13]. The evolutionary pressure from herbivores has led to the convergent evolution of cardiac glycoside production across multiple plant families, indicating the significant adaptive advantage these compounds provide [9].

Insects that feed on cardiac glycoside-containing plants have developed sophisticated adaptations to cope with these toxins [10]. Some species have evolved modified sodium-potassium adenosine triphosphatase pumps with reduced sensitivity to cardiac glycosides [10]. Others utilize specialized transport proteins to sequester these compounds for their own defense against predators [10]. The arms race between plants producing increasingly potent cardiac glycosides and insects developing resistance mechanisms continues to drive evolutionary innovation in both groups [9].

The effectiveness of convallatoxin as a defense compound is evidenced by the severe symptoms it causes in animals that consume Convallaria majalis or Antiaris toxicaria [1] [14]. The compound induces digitalis-like toxicity, including cardiac arrhythmias, gastrointestinal distress, and in severe cases, death [1]. This toxicity serves as a strong deterrent to potential herbivores and contributes to the survival advantage of plants that produce convallatoxin [13].

Extraction and Isolation Methodologies

Acetonide Derivatization for Purification

Acetonide derivatization represents a specialized chemical modification technique employed to enhance the purification and isolation of convallatoxin from complex plant extracts [15]. This method involves the formation of acetonide derivatives through reaction with acetone under specific conditions, which significantly improves the selectivity and efficiency of subsequent purification steps [15].

The process utilizes the vicinal hydroxyl groups present in the sugar moiety of convallatoxin to form cyclic acetonide protective groups [15]. This derivatization strategy offers several advantages over direct extraction methods. The acetonide formation increases the lipophilicity of the molecule, facilitating separation from more polar plant constituents [15]. Additionally, the derivatization provides enhanced stability during purification procedures and allows for more selective chromatographic separation [15].

The acetonide derivatization protocol typically involves treating the crude plant extract containing convallatoxin with acetone in the presence of an acid catalyst [15]. The reaction conditions must be carefully controlled to ensure selective protection of the appropriate hydroxyl groups while maintaining the integrity of the cardiac glycoside structure [15]. Following derivatization, the acetonide-protected convallatoxin can be isolated using conventional chromatographic techniques with improved resolution and reduced interference from co-extracted plant metabolites [15].

This approach has proven particularly valuable when dealing with complex matrices where traditional extraction methods result in poor selectivity or low yields [15]. The acetonide protection can be readily removed under mild acidic conditions after purification to regenerate the native convallatoxin structure [15]. The method has been successfully applied in both analytical and preparative scale isolations, making it a versatile tool for convallatoxin research and production [15].

Chromatographic Separation Techniques

Modern chromatographic methods have revolutionized the extraction and purification of convallatoxin from plant sources, offering high selectivity, sensitivity, and reproducibility [16] [17] [18]. High-performance liquid chromatography has emerged as the preferred technique for both analytical determination and preparative isolation of cardiac glycosides from lily of the valley and related plants [16] [17].

Selective pressurized liquid extraction represents a significant advancement in convallatoxin extraction methodology [5]. This technique employs elevated temperature and pressure to enhance extraction efficiency while incorporating in-cell cleanup using solid-phase extraction materials [5]. Optimal conditions utilizing fifty percent methanol at one hundred degrees Celsius with carbon-eighteen sorbent as in-cell cleanup achieved extraction recoveries ranging from sixty-three to one hundred seven percent for various cardiac glycosides [5]. The method requires only ten minutes for complete extraction, representing a substantial improvement over traditional techniques that may require hours [5].

Liquid chromatography-tandem mass spectrometry has become the gold standard for convallatoxin analysis in complex biological and plant matrices [19] [20] [18]. This technique combines the separation power of high-performance liquid chromatography with the specificity and sensitivity of mass spectrometric detection [19]. Selected reaction monitoring mode provides exceptional selectivity by monitoring specific fragmentation patterns unique to convallatoxin [18]. Detection limits as low as 0.1 to 1.6 micrograms per liter have been achieved, enabling trace-level quantification in various sample types [19].

Solid-phase extraction plays a crucial role in sample cleanup and concentration prior to chromatographic analysis [18]. Oasis hydrophilic-lipophilic balance and mixed-mode anion exchange cartridges have proven particularly effective for cardiac glycoside purification [18]. These sorbents effectively remove interfering matrix components while retaining target analytes, resulting in cleaner extracts and improved analytical performance [18].

Column chromatography using traditional sorbents remains valuable for preparative-scale isolation [8] [21]. Silica gel chromatography provides effective separation of cardiac glycoside mixtures, while Sephadex gel filtration enables molecular weight-based fractionation [8] [21]. Sequential chromatographic steps combining different separation mechanisms achieve high-purity convallatoxin suitable for biological and pharmacological studies [8].

Thermoresponsive polymer columns represent an innovative approach to cardiac glycoside separation [22]. These columns utilize temperature-sensitive polymers that undergo reversible hydrophilic-hydrophobic transitions, allowing fine-tuning of retention behavior by adjusting column temperature [22]. This technology enables excellent resolution of structurally similar cardiac glycosides within limited analysis times [22].

Modulation of Inflammatory Pathways via ZFP91 Ubiquitination

Convallatoxin exerts significant anti-inflammatory effects through the modulation of zinc finger protein 91 ubiquitination pathways. Research has demonstrated that convallatoxin functions as a potent inhibitor of ZFP91-mediated inflammatory responses, establishing this mechanism as a novel therapeutic target for inflammatory diseases [1] [2].

The modulation of ZFP91 by convallatoxin represents a fundamental mechanism through which this cardiac glycoside regulates inflammatory homeostasis. ZFP91 positively regulates interleukin-1 beta production in macrophages and serves as a critical mediator of inflammatory responses [1] [2]. Through molecular docking studies, western blotting, RT-PCR, ELISA, immunofluorescence, and immunoprecipitation assays, researchers have established that convallatoxin significantly downregulates ZFP91 expression, thereby disrupting the inflammatory cascade at its source [1] [2].

The therapeutic potential of this mechanism has been validated through comprehensive in vivo studies. Mice models of liver injury induced by D-galactosamine and lipopolysaccharide, colitis induced by dextran sulfate sodium administration, and peritonitis induced by alum injection all demonstrated significant improvement following convallatoxin treatment through ZFP91 downregulation [1] [2]. These findings establish convallatoxin-mediated inhibition of ZFP91 as an important regulatory event that prevents inappropriate inflammatory responses and maintains immune homeostasis [1] [2].

| Pathway Component | Effect of Convallatoxin | Experimental Method | Reference |

|---|---|---|---|

| ZFP91 expression | Significantly downregulated | Western blotting, RT-PCR | [1] [2] |

| K63-linked polyubiquitination of pro-IL-1β | Significantly reduced | Immunoprecipitation assays | [1] [2] |

| Pro-IL-1β cleavage efficacy | Decreased | Western blotting | [1] [2] |

| Caspase-8 inflammasome activation | Suppressed | Immunofluorescence, Western blotting | [1] [2] |

| MAPK signaling pathway activation | Suppressed | Western blotting | [1] [2] |

| IL-1β production | Inhibited | ELISA | [1] [2] |

Inhibition of Caspase-8 Inflammasome Activation

Convallatoxin demonstrates profound inhibitory effects on caspase-8 inflammasome activation through its interaction with ZFP91-mediated pathways. The non-canonical caspase-8 inflammasome represents a critical component of the inflammatory response, and its activation leads to the processing and release of inflammatory cytokines [1] [2].

Research has established that convallatoxin suppresses ZFP91-mediated activation of the non-canonical caspase-8 inflammasome through multiple mechanisms [1] [2]. The compound significantly reduces the assembly of the caspase-8 inflammasome complex, which is normally promoted by ZFP91 [1] [2]. This disruption of inflammasome assembly represents a key therapeutic mechanism through which convallatoxin exerts its anti-inflammatory effects.

The molecular basis of this inhibition involves the disruption of protein-protein interactions essential for inflammasome formation. ZFP91 promotes the assembly of the caspase-8 inflammasome complex through its role as a ubiquitin ligase, facilitating the recruitment and activation of caspase-8 [1] [2]. Convallatoxin treatment reverses this assembly process, effectively preventing the activation of this inflammatory pathway [1] [2].

Suppression of MAPK Signaling Cascades

The mitogen-activated protein kinase signaling pathways represent another critical target of convallatoxin's anti-inflammatory action. MAPK cascades play fundamental roles in cellular responses to inflammatory stimuli and are essential for the propagation of inflammatory signals [1] [2].

Convallatoxin suppresses ZFP91-mediated activation of MAPK signaling pathways in macrophages, thereby interrupting the inflammatory signal transduction cascade [1] [2]. This suppression occurs downstream of ZFP91 inhibition and represents a secondary mechanism through which convallatoxin exerts its anti-inflammatory effects. The compound's ability to modulate multiple interconnected inflammatory pathways demonstrates its potential as a comprehensive anti-inflammatory therapeutic agent.

The suppression of MAPK signaling by convallatoxin has been demonstrated through western blotting analyses that show reduced phosphorylation of key MAPK pathway components [1] [2]. This reduction in MAPK activation correlates with decreased inflammatory cytokine production and reduced inflammatory responses in both in vitro and in vivo experimental models [1] [2].

Cytotoxic Effects on Cancer Cell Lines

Convallatoxin exhibits potent cytotoxic effects against diverse cancer cell lines through multiple molecular mechanisms. Comprehensive screening studies have demonstrated that this cardiac glycoside displays broad-spectrum anticancer activity with half-maximal inhibitory concentrations in the nanomolar range across various cancer types [3] [4].

The cytotoxic profile of convallatoxin has been extensively characterized across multiple cancer cell lines, revealing consistent potency and selectivity. In human cervical carcinoma HeLa cells, convallatoxin demonstrates an IC50 of 14 nanomolar, while human glioblastoma U87MG cells show sensitivity at 16 nanomolar [3] [4]. Human lung carcinoma A549 cells exhibit an IC50 of 18.5 nanomolar, and human fibrosarcoma HT1080 cells respond at 34 nanomolar concentrations [3] [4]. Notably, human liver carcinoma HepG2 cells show the highest IC50 at 40 nanomolar, indicating relatively greater resistance [3] [4].

Interestingly, convallatoxin demonstrates enhanced selectivity for human umbilical vein endothelial cells with an IC50 of only 4 nanomolar, suggesting potential anti-angiogenic properties [3] [4]. Normal cell lines, including human embryonic kidney HEK293 cells and human liver CHANG cells, show IC50 values of 14 and 16 nanomolar respectively, indicating that the compound affects both cancer and normal cells within similar concentration ranges [3] [4].

| Cell Line | Cell Type | IC50 (nM) | Classification |

|---|---|---|---|

| HeLa | Human cervical carcinoma | 14.0 | Cancer |

| U87MG | Human glioblastoma | 16.0 | Cancer |

| HepG2 | Human liver carcinoma | 40.0 | Cancer |

| HT1080 | Human fibrosarcoma | 34.0 | Cancer |

| A549 | Human lung carcinoma | 18.5 | Cancer |

| HUVECs | Human umbilical vein endothelial cells | 4.0 | Normal |

| HEK293 | Human embryonic kidney | 14.0 | Normal |

| CHANG | Human liver | 16.0 | Normal |

Dual Induction of Autophagy and Apoptosis

Convallatoxin functions as a unique dual inducer of both autophagy and apoptosis, representing a novel mechanism of cancer cell death induction. This dual activation of programmed cell death pathways provides a comprehensive approach to cancer cell elimination that may overcome resistance mechanisms associated with single-pathway targeting [3] [4].

The autophagic response to convallatoxin treatment is characterized by dose- and time-dependent activation of key autophagy markers. The conversion of cytosolic microtubule-associated protein light chain 3 I to autophagosome-associated LC3-II serves as a primary indicator of autophagy induction [3] [4]. Convallatoxin treatment results in remarkable enhancement of LC3 conversion across a wide concentration range, with sustained activation observed over extended treatment periods [3] [4].

The molecular mechanism underlying convallatoxin-induced autophagy involves inhibition of the mammalian target of rapamycin signaling pathway. Similar to rapamycin, convallatoxin inhibits mTOR signaling in cancer cells, leading to decreased phosphorylation of p70S6K, a key mTOR substrate [3] [4]. This mTOR pathway inhibition represents the primary mechanism through which convallatoxin activates autophagy, establishing clear parallels with established autophagy-inducing compounds [3] [4].

Fluorescent microscopy studies using monodansylcadaverine and LysoTracker Red demonstrate dose- and time-dependent increases in autophagic vacuole formation following convallatoxin treatment [3] [4]. These morphological changes confirm the functional activation of autophagy and correlate with the molecular markers of autophagy activation [3] [4].

| Process | Marker/Parameter | Concentration Range | Time Dependence | Reference |

|---|---|---|---|---|

| Autophagy | LC3-I to LC3-II conversion | 2-50 nM | Dose and time dependent | [3] [4] |

| Autophagy | mTOR signaling inhibition | 2-50 nM | Dose dependent | [3] [4] |

| Autophagy | p70S6K downregulation | 2-50 nM | Dose dependent | [3] [4] |

| Apoptosis | Caspase-3 cleavage | 10-50 nM | Dose and time dependent | [3] [4] |

| Apoptosis | PARP cleavage | 10-50 nM | Dose and time dependent | [3] [4] |

| Apoptosis | Sub-G0/G1 population increase | 10-50 nM | Dose dependent | [3] [4] |

Role in PARP Cleavage and Caspase-3 Activation

The apoptotic response induced by convallatoxin is characterized by the activation of key apoptotic executioner proteins, particularly caspase-3 and the subsequent cleavage of poly ADP ribose polymerase. These molecular events represent hallmark features of apoptotic cell death and demonstrate the compound's ability to activate classical apoptotic pathways [3] [4].

Caspase-3 activation by convallatoxin occurs in a dose- and time-dependent manner, with detectable cleavage products observed at concentrations as low as 10 nanomolar [3] [4]. Western blot analyses demonstrate progressive increases in cleaved caspase-3 levels with increasing convallatoxin concentrations and extended treatment durations [3] [4]. This activation pattern indicates that caspase-3 represents a primary target of convallatoxin's apoptotic mechanism.

PARP cleavage serves as a downstream consequence of caspase-3 activation and provides additional confirmation of apoptotic pathway engagement [3] [4]. Convallatoxin treatment results in characteristic PARP cleavage patterns, producing the typical 89-kilodalton cleavage fragment associated with caspase-3-mediated PARP processing [3] [4]. The kinetics of PARP cleavage parallel those of caspase-3 activation, confirming the sequential nature of these apoptotic events [3] [4].

DNA content analysis reveals convallatoxin-induced enhancement of the sub-G0/G1 population in treated cancer cells, indicating DNA fragmentation characteristic of apoptotic cell death [3] [4]. This flow cytometric evidence supports the biochemical markers of apoptosis and confirms that convallatoxin-induced cell death involves classical apoptotic mechanisms [3] [4].

The effectiveness of caspase inhibitor Z-VAD-FMK in reducing convallatoxin-induced cell death provides functional confirmation of the apoptotic mechanism [3] [4]. Pretreatment with this broad-spectrum caspase inhibitor significantly reduces cell death in convallatoxin-treated cultures, demonstrating the essential role of caspase activation in the compound's cytotoxic mechanism [3] [4].

Purity

Physical Description

Color/Form

Crystals or prisms from methanol or ethe

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

When heated to decomposition it emits acrid smoke ans fumes.

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Therapeutic Uses

/EXPL THER/ Convallatoxin improved myocardial relaxation and elevated the rate and force of systolic heart contraction in dogs in the initial stages of cor pulmonale (in chronic pneumonia). The positive inotropic effect in experimental cor pulmonale with high pulmonary blood pressures was accompanied by increased overload on the right ventricle and further elevation of pulmonary blood pressures.

/EXPL THER/ Convallotoxin had no effect on left ventricular hemodynamics in intact dogs, but decreased right intraventricular pressure and increased dp/dt max and dp/dt minimum. In animals with surgical stenosis of the pulmonary trunk, an increase in pressure and dp/dt max of the right ventricle, a decrease in left ventricular end-diastolic pressure, and an increase in left dp/dt max were observed. Administration of convallotoxin to dogs 1 month following stenosis did not improve cardiohemodynamics.

/EXPL THER/ Cytomegalovirus (CMV) is a ubiquitous human pathogen that increases the morbidity and mortality of immunocompromised individuals. The current FDA-approved treatments for CMV infection are intended to be virus specific, yet they have significant adverse side effects, including nephrotoxicity and hematological toxicity. Thus, there is a medical need for safer and more effective CMV therapeutics. Using a high-content screen, we identified the cardiac glycoside convallatoxin as an effective compound that inhibits CMV infection. Using a panel of cardiac glycoside variants, we assessed the structural elements critical for anti-CMV activity by both experimental and in silico methods. Analysis of the antiviral effects, toxicities, and pharmacodynamics of different variants of cardiac glycosides identified the mechanism of inhibition as reduction of methionine import, leading to decreased immediate-early gene translation without significant toxicity. Also, convallatoxin was found to dramatically reduce the proliferation of clinical CMV strains, implying that its mechanism of action is an effective strategy to block CMV dissemination. Our study has uncovered the mechanism and structural elements of convallatoxin, which are important for effectively inhibiting CMV infection by targeting the expression of immediate-early genes. IMPORTANCE: Cytomegalovirus is a highly prevalent virus capable of causing severe disease in certain populations. The current FDA-approved therapeutics all target the same stage of the viral life cycle and induce toxicity and viral resistance. We identified convallatoxin, a novel cell-targeting antiviral that inhibits CMV infection by decreasing the synthesis of viral proteins. At doses low enough for cells to tolerate, convallatoxin was able to inhibit primary isolates of CMV, including those resistant to the anti-CMV drug ganciclovir. In addition to identifying convallatoxin as a novel antiviral, limiting mRNA translation has a dramatic impact on CMV infection and proliferation.

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Acute Toxic

Impurities

Other CAS

Absorption Distribution and Excretion

Isolated, everted rat jejunal preparations absorbed convallatoxin by an active transport mechanism. No relation was observed between the amount of cardiotonic glycoside actively transported and the oxygen consumption of the tissue.

Digitalis-like compounds (DLCs), such as digoxin and digitoxin that are derived from digitalis species, are currently used to treat heart failure and atrial fibrillation, but have a narrow therapeutic index. Drug-drug interactions at the transporter level are frequent causes of DLCs toxicity. P-glycoprotein (P-gp, ABCB1) is the primary transporter of digoxin and its inhibitors influence pharmacokinetics and disposition of digoxin in the human body; however, the involvement of P-gp in the disposition of other DLCs is currently unknown. In present study, the transport of fourteen DLCs by human P-gp was studied using membrane vesicles originating from human embryonic kidney (HEK293) cells overexpressing P-gp. DLCs were quantified by liquid chromatography-mass spectrometry (LC-MS). The Lily of the Valley toxin, convallatoxin, was identified as a P-gp substrate (Km: 1.1+/-0.2 mM) in the vesicular assay. Transport of convallatoxin by P-gp was confirmed in rat in vivo, in which co-administration with the P-gp inhibitor elacridar, resulted in increased concentrations in brain and kidney cortex. To address the interaction of convallatoxin with P-gp on a molecular level, the effect of nine alanine mutations was compared with the substrate N-methyl quinidine (NMQ). Phe343 appeared to be more important for transport of NMQ than convallatoxin, while Val982 was particularly relevant for convallatoxin transport. We identified convallatoxin as a new P-gp substrate and recognized Val982 as an important amino acid involved in its transport. ...

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

A phytotoxin from the flowers of Adonis vernalis, convallaria majalis, ornthogalum umbellatum and antiaris toxicaria. The aglycone is convallatoxigenin and the sugar is a rhamnose.

Analytic Laboratory Methods

Clinical Laboratory Methods

Plant poisonings have left their mark on history and still cause many deaths, whether intentional or accidental. The means to show toxicological evidence of such poisonings should be implemented with great care. This article presents a technique for measuring thirty-nine toxic principles of plant origin in the blood, covering a large amount of toxins from local or exotic plants: a-lobeline, a-solanine, aconitine, ajmaline, atropine, brucine, cephalomannine, colchicine, convallatoxin, cymarine, cytisine, digitoxin, digoxin, emetine, gelsemine, ibogaine, jervine, kavain, lanatoside C, lupanine, mitragynine, neriifolin, oleandrin, ouabain, paclitaxel, physostigmine, pilocarpine, podophyllotoxin, proscillaridin A, reserpine, retrorsine, ricinine, scopolamine, senecionine, sparteine, strophanthidin, strychnine, veratridine and yohimbine. Analysis was carried out using an original ultra-high performance liquid chromatography separation coupled with tandem mass spectrometry detection. Extraction was a standard solid phase extraction performed on Oasis() HLB cartridge. Thirty-four of the thirty-nine compounds were put through a validation procedure. The assay was linear in the calibration curve range from 0.5 or 5 ug/L to 1000 ug/L according to the compounds. The method is sensitive (LOD from 0.1 to 1.6 ug/L). The within-day precision of the assay was less than 22.5% at the LLOQ, and the between-day precision was less than 21.5% for 10 ug/L for all the compounds included. The assay accuracy was in the range of 87.4 to 119.8% for the LLOQ. The extraction recovery and matrix effect ranged from 30 to 106% and from -30 to 14%, respectively. It has proven useful and effective in several difficult forensic cases.

OBJECTIVE: Lily of the valley is a poisonous plant due to the presence of the cardiac glycoside convallatoxin. We compared two immunoassays (LOCI digoxin assay and iDigoxin assay) for rapid detection of convallatoxin if present in human serum. MATERIALS AND METHODS: Aliquots of a drug free serum pool and a digoxin serum pool were supplemented with microliter amounts of lily of the valley extract or nanogram to microgram quantities of convallatoxin, followed by measurement of apparent digoxin concentrations using the LOCI and iDigxoin assays. RESULTS: Apparent digoxin concentrations were observed when aliquots of a drug free serum pool were supplemented with convallatoxin or lily of the valley extract using both assays but apparent digoxin concentrations were significantly higher using the iDigoxin assay. In addition, the interference of convallatoxin in serum digoxin measurement was also significantly higher using iDigxoin assay compared to the LOCI digoxin assay. CONCLUSIONS: The iDigxoin assay is more sensitive in detecting convallatoxin in human serum.

Storage Conditions

Stability Shelf Life

Dates

2: Gozalpour E, Greupink R, Bilos A, Verweij V, van den Heuvel JJ, Masereeuw R, Russel FG, Koenderink JB. Convallatoxin: a new P-glycoprotein substrate. Eur J Pharmacol. 2014 Dec 5;744:18-27. doi: 10.1016/j.ejphar.2014.09.031. Epub 2014 Sep 28. PubMed PMID: 25264938.

3: Welsh KJ, Huang RS, Actor JK, Dasgupta A. Rapid detection of the active cardiac glycoside convallatoxin of lily of the valley using LOCI digoxin assay. Am J Clin Pathol. 2014 Sep;142(3):307-12. doi: 10.1309/AJCPCOXF0O5XXTKD. PubMed PMID: 25125619.

4: Yang SY, Kim NH, Cho YS, Lee H, Kwon HJ. Convallatoxin, a dual inducer of autophagy and apoptosis, inhibits angiogenesis in vitro and in vivo. PLoS One. 2014 Mar 24;9(3):e91094. doi: 10.1371/journal.pone.0091094. eCollection 2014. PubMed PMID: 24663328; PubMed Central PMCID: PMC3963847.

5: Everett JM, Kojima YA, Davis B, Wahed A, Dasgupta A. The iDigoxin Assay is More Sensitive than LOCI Digoxin Assay for Rapid Detection of Convallatoxin, the Active Cardiac Glycoside of Lily of The Valley. Ann Clin Lab Sci. 2015 Spring;45(3):323-6. PubMed PMID: 26116597.

6: Cohen T, Williams JD, Opperman TJ, Sanchez R, Lurain NS, Tortorella D. Convallatoxin-Induced Reduction of Methionine Import Effectively Inhibits Human Cytomegalovirus Infection and Replication. J Virol. 2016 Nov 14;90(23):10715-10727. Print 2016 Dec 1. PubMed PMID: 27654292; PubMed Central PMCID: PMC5110156.

7: Schneider NF, Geller FC, Persich L, Marostica LL, Pádua RM, Kreis W, Braga FC, Simões CM. Inhibition of cell proliferation, invasion and migration by the cardenolides digitoxigenin monodigitoxoside and convallatoxin in human lung cancer cell line. Nat Prod Res. 2016 Jun;30(11):1327-31. doi: 10.1080/14786419.2015.1055265. Epub 2015 Aug 7. PubMed PMID: 26252521.

8: WILDE E. [Clinical experiences with convallatoxin]. Munch Med Wochenschr. 1954 Jan 22;96(4):92-4. Undetermined Language. PubMed PMID: 13144728.

9: CHIAVERINI R, DE ALVES I S, DA SILVA WN, CAMPI R. [Convallatoxin in cardiac insufficiency, with special reference to its immediate effects]. Arq Bras Cardiol. 1958 Dec;11(4):269-88. Portuguese. PubMed PMID: 13628449.

10: DITTERTOVA V, BURAN L, BABULOVA A, SELECKY FV. [Effect of oxyphylline on the cardiotoxic activity of convallatoxin and helveticoside and on their action on the heart-lung preparation of the cat]. Cesk Farm. 1963 Feb 5;12:104-7. Czech. PubMed PMID: 14028075.

11: PROVOTOROVA PP. [ON THE COMPARATIVE ACTION OF CORCHOROZIDE AND CONVALLATOXIN IN ACUTE CORONARY INSUFFICIENCY]. Farmakol Toksikol. 1963 May-Jun;26:284-8. Russian. PubMed PMID: 14051662.

12: FOERSTER W, SZIEGOLEIT W. [ON THE ACUTE AND SUBACUTE TOXICITY OF CONVALLATOXOL IN COMPARISON WITH CONVALLATOXIN AND G-STROPHANTHIN]. Acta Biol Med Ger. 1964;12:434-42. German. PubMed PMID: 14134947.

13: UHLENBRUCK P, SCHMITZ W. [The convallatoxin in its relation to the heart glycosides and to the right insufficiency of the heart]. Dtsch Med Wochenschr. 1954 Nov 12;79(46):1718-22. German. PubMed PMID: 13220160.

14: BETTI C, FRULLI M. [The use of convallatoxin in preoperative care]. Minerva Med. 1956 May 9;47(37):1430-2. Italian. PubMed PMID: 13334111.

15: Frantsuzova SB, Antonenko LI. [Experimental study of the effect of convallatoxin on the main blood circulation parameters in chronic cor pulmonale]. Farmakol Toksikol. 1981 Nov-Dec;44(6):688-92. Russian. PubMed PMID: 7308450.

16: BOLTZE KH, LAUFKE R. [Studies on the isolation of convallatoxin]. Arch Pharm Ber Dtsch Pharm Ges. 1957 Aug-Sep;290/62(8-9):412-21. German. PubMed PMID: 13459367.

17: Garbe G. [Comparative standardization of Convallaria drugs and convallatoxin in guinea pigs]. Arzneimittelforschung. 1967 Oct;17(10):1240-1. German. PubMed PMID: 5632866.

18: FOERSTER W. [ON STRUCTURE-EFFECT RELATIONS IN CARDINOLIDES AND BUFADIENOLIDES. IV. COMPARISON OF THE EFFECT OF A METHYL-, ALDEHYDE- AND CARBINOL SUBSTITUTION OF THE C10-ATOM OF CARDENOLIDES. CONTRIBUTION TO THE PHARMACOLOGY OF CONVALLATOXIN]. Acta Biol Med Ger. 1963;11:234-45. German. PubMed PMID: 14064783.

19: MUELLER JH. [CONVALLATOXIN THERAPY OF COR PULMONALE IN CHRONIC EMPHYSEMA BRONCHITIS]. Z Arztl Fortbild (Jena). 1963 Dec 1;57:1290-2. German. PubMed PMID: 14112843.

20: WALZ L, MAIDHOF E. [Convallatoxin treatment of severe heart insufficiency]. Medizinische. 1955 Jun 4;23:845-50. German. PubMed PMID: 13244144.